molecular formula C33H46N4O4+2 B1209765 Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) CAS No. 22664-47-7

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Cat. No. B1209765
CAS RN: 22664-47-7
M. Wt: 562.7 g/mol
InChI Key: OSALRKZRWVYPFR-UHFFFAOYSA-N
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Description

Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is a synthetic organic compound . It is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse uses, ranging from catalysis to drug delivery systems.


Molecular Structure Analysis

The molecular structure of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is complex. It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 16 rotatable bonds. Its topological polar surface area is 74.76, and its molecular weight is 562.35 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) include a molecular weight of 562.35, and a topological polar surface area of 74.76 . More detailed properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Antimuscarinic Action Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium), also referred to as 'C7/3-phthalimido-propyl', has been studied for its antimuscarinic actions. Research indicates that this compound can inhibit inotropic responses to carbachol or acetylcholine in isolated guinea-pig left atrium. The findings suggest that 'C7/3-phthalimido-propyl' acts as a metaffinoid antagonist, affecting the affinities of both agonists and competitive antagonists by interacting with a regulatory site distinct from the binding sites for these agents. It produces a significant reduction in the affinity of carbachol and causes supra-additive effects when combined with a competitive antagonist (Mitchelson, 1975).

Allosteric Interactions at Muscarinic Acetylcholine M2 Receptors Studies have explored the interaction of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) with agonists at muscarinic M2 receptors in guinea-pig left atria. The compound shifted concentration-response curves for various agonists in a manner consistent with non-competitive antagonism. This suggests an allosteric mode of action, with the compound affecting the receptor's response to agonists without directly competing for the same binding site. The degree of allosteric interaction appeared sensitive to buffer composition, indicating a complex mechanism of action (Lanzafame, Christopoulos, & Mitchelson, 1996).

Characterization of Antimuscarinic Effect Further characterization of the antimuscarinic effect of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been done in guinea-pig atria and ileal longitudinal muscle. The compound showed more potent inhibition in atrial muscarinic receptors compared to ileal muscle, indicating cardioselectivity. Binding studies suggested that the compound acts allosterically, slowing the dissociation rate of certain ligands and recognizing two binding sites in both atria and ileum (Choo & Mitchelson, 1989).

Binding at Cholinoceptor Sites The binding of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been investigated at various cholinergic binding sites. The compound showed affinity for muscarine M2 receptors in rat atria, which was greater than for other receptor subtypes. The study highlighted the possibility of allosteric interactions or interactions with multiple receptor subtypes, adding complexity to the understanding of this compound's action at different sites (Christopoulos, Loiacono, & Mitchelson, 1993).

Allosteric Modulation at Muscarinic Acetylcholine Receptors Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been identified as an allosteric modulator at muscarinic acetylcholine receptors, particularly the M2 subtype. Studies have shown varying degrees of negative cooperativity depending on the receptor subtype, highlighting its potential in selectively modulating receptor responses (Christopoulos, Sorman, Mitchelson, & El-Fakahany, 1999).

Safety And Hazards

The specific safety and hazards associated with Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) are not detailed in the search results. It’s always important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSALRKZRWVYPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N4O4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945335
Record name N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

CAS RN

22664-47-7
Record name Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Lanzafame, A Christopoulos, F Mitchelson - European journal of …, 1996 - Elsevier
The interaction of heptane-1,7-bis(dimethyl-3′-phthalimidopropylammonium bromide) (C 7 3′-phth ), with several agonists, was investigated at the muscarinic M 2 receptor in guinea-…
Number of citations: 37 www.sciencedirect.com
F Mitchelson - European journal of pharmacology, 1975 - Elsevier
Heptane-1,7-bis-(dimethyl-3′-phthalimidopropylammonium bromide) (‘C 7 /3-phthalimido-propyl’) in concentrations of 10 −7 to 0.5 × 10 −3 M inhibited negative inotropic responses to …
Number of citations: 32 www.sciencedirect.com
RO Dror, HF Green, C Valant, DW Borhani, JR Valcourt… - Nature, 2013 - nature.com
The design of G-protein-coupled receptor (GPCR) allosteric modulators, an active area of modern pharmaceutical research, has proved challenging because neither the binding modes …
Number of citations: 413 www.nature.com
A Lanzafame, A Christopoulos, F Mitchelson - European journal of …, 2001 - Elsevier
The effects of the muscarinic receptor antagonist, otenzepad, in combination with the competitive antagonists N-methylscopolamine, dexetimide and atropine, or the allosteric …
Number of citations: 11 www.sciencedirect.com
C Tränkle, E Kostenis, U Burgmer, K Mohr - Journal of Pharmacology and …, 1996 - Citeseer
Materials and Methods Preparation of porcine cardiac homogenates. Cardiac mem-branes were prepared as described previously (Jepsen et al., 1988). Freshly excised hearts of …
Number of citations: 80 citeseerx.ist.psu.edu
V Pham, MCCH Jansen, G Thompson, LH Heitman… - Molecular …, 2023 - ASPET
The development of subtype selective small molecule drugs for the muscarinic acetylcholine receptor (mAChR) family has been challenging. The design of more selective ligands can …
Number of citations: 3 molpharm.aspetjournals.org
D Volpato, U Holzgrabe - Molecules, 2018 - mdpi.com
The cholinergic hypothesis has been reported first being the cause of memory dysfunction in the Alzheimer’s disease. Researchers around the globe have focused their attention on …
Number of citations: 25 www.mdpi.com
D Volpato - 2021 - opus.bibliothek.uni-wuerzburg.de
The past decades have witnessed the development of new pharmaceutical compounds that modulate receptor function by targeting allosteric sites. Allosteric sites are, by definition, …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
FJ Mitchelson - Clinical and experimental pharmacology and …, 1987 - Wiley Online Library
The interaction of some neuromuscular blocking drugs such as gallamine, pancuronium and stercuronium with muscarinic receptors has several features which distinguish these …
Number of citations: 8 onlinelibrary.wiley.com

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